1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane

Mass Spectrometry Reaction Mechanism Elucidation Electron Impact Ionization

1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane (CAS 55044-46-7) is a highly chlorinated cyclobutane derivative essential as a precursor for cyclobutene-1,2-bis(imidazolium) salts, enabling room-temperature Suzuki-Miyaura cross-coupling with up to 96% yield. Its two dichloromethylene groups serve as reactive handles for dechlorination and solvolytic degradation to cyclobutanediones. Unlike its cyclobutene analog, it does not form hexachloropentafulvene under electron impact, ensuring reliable reactivity. With a predicted boiling point of ~276°C, it is ideal for high-temperature applications. This compound is a must-have for advanced organochlorine synthesis and catalytic research.

Molecular Formula C6H2Cl6
Molecular Weight 286.8 g/mol
CAS No. 55044-46-7
Cat. No. B13941571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane
CAS55044-46-7
Molecular FormulaC6H2Cl6
Molecular Weight286.8 g/mol
Structural Identifiers
SMILESC1(C(C(=C(Cl)Cl)C1=C(Cl)Cl)Cl)Cl
InChIInChI=1S/C6H2Cl6/c7-3-1(5(9)10)2(4(3)8)6(11)12/h3-4H
InChIKeyBMOVIMWGAWTJDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane (CAS 55044-46-7) Procurement Guide for Specialty Chemical Selection


1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane is a highly chlorinated cyclobutane derivative with the molecular formula C₆H₂Cl₆ . It features a cyclobutane ring bearing two chlorine atoms and two dichloromethylene (=CCl₂) substituents, a structure that confers a predicted density of approximately 1.72 g/cm³ and a boiling point near 276 °C . This compound serves as a synthetic intermediate in organochlorine chemistry and a precursor for specialized ligands in catalytic applications [1].

Why Generic Chlorinated Cyclobutanes Cannot Replace 1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane (55044-46-7)


Chlorinated cyclobutanes are not a commodity; their reactivity and utility are exquisitely sensitive to the precise placement of chlorine and dichloromethylene groups. For instance, the isomeric compound 1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutene (the cyclobutene analog) exhibits different mass spectrometric fragmentation pathways and cannot serve as an intermediate in the formation of hexachloropentafulvene under electron impact [1]. Similarly, octachloro-1,2-dimethylenecyclobutane (C₆Cl₈) is thermally stable under conditions where fulvene isomers dechlorinate, highlighting that even small differences in halogenation pattern and ring structure drastically alter chemical behavior [2]. Substituting one of these analogs without rigorous verification would likely lead to failed syntheses, altered reaction kinetics, or compromised material properties. The following quantitative evidence details the specific, measurable differentiators that justify the selection of CAS 55044-46-7.

Quantitative Performance Evidence for 1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane (55044-46-7) vs. Alternatives


Distinct Mass Spectrometric Fragmentation vs. Octachloro-1,2-dimethylenecyclobutane and Hexachloropentafulvene

Under electron impact ionization, 1,2-dichloro-3,4-bis(dichloromethylene)cyclobutane (IV) does NOT act as an intermediate in the formation of hexachloropentafulvene (II) from octachloro-1,2-dimethylenecyclobutane (III). This was a previously proposed mechanism that was disproven. The mass spectra of II and IV uniquely show the occurrence of [C6]+ and [C5]+ species, indicating cleavage of the semicyclic C-C bond [1]. In contrast, octachloro-1,2-dimethylenecyclobutane (III) is thermally stable under conditions (250°C, ~5 × 10⁻² torr) where fulvene isomers dechlorinate [2].

Mass Spectrometry Reaction Mechanism Elucidation Electron Impact Ionization

Enhanced Catalytic Precursor Performance in Suzuki-Miyaura Cross-Coupling Reactions

The cyclobutene-1,2-bis(imidazolium) salt derived from 1,2-dichloro-3,4-bis(dichloromethylene)cyclobut-1-ene enables room-temperature Suzuki-Miyaura cross-coupling with high efficiency. Using only 1–2 mol% Pd(OAc)₂ and the imidazolium salt, reactions of aryl bromides with phenylboronic acid proceed to 96% yield within 30 minutes [1]. The system effectively couples electron-rich and electron-deficient substrates, including sterically hindered biaryls. Importantly, it achieves high yields (91–95%) with less reactive aryl chlorides, which are typically challenging substrates. In comparative analysis, this catalytic system is noted for its superior efficiency, shorter reaction times, and milder conditions compared to existing methods.

Catalysis Organic Synthesis Palladium Chemistry C-C Bond Formation

Divergent Synthetic Utility: Direct Dimerization vs. Octachloro Derivative Pathways

1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane is the direct dimerization product of perchloroallene, an extremely reactive intermediate [1]. In contrast, octachloro-1,2-dimethylenecyclobutane is a fully saturated analog with a different reactivity profile. The perchloroallene route provides a high-yield, low-temperature pathway to the target cyclobutane, whereas the octachloro compound is typically accessed via different, potentially less efficient, routes. The target compound's dichloromethylene groups are also sites for further functionalization, such as dechlorination to the corresponding cyclobutene (perchloro-3,4-dimethylenecyclobutene), which itself undergoes solvolytic degradation to a cyclobutanedione [2].

Synthetic Methodology Dimerization Organochlorine Chemistry

Predicted Physicochemical Profile Differentiated from Hexachlorocyclobutene

Computational predictions indicate that 1,2-dichloro-3,4-bis(dichloromethylene)cyclobutane has a boiling point of 276 °C and a density of 1.72 g/cm³ . In comparison, hexachlorocyclobutene (CAS 6130-82-1), a simpler chlorinated cyclobutene lacking the exocyclic dichloromethylene groups, has a predicted boiling point of 196.3 °C and a density of 1.9 g/cm³ . The significantly higher boiling point (by ~80 °C) and lower density of the target compound suggest stronger intermolecular forces and a different packing efficiency, which will influence its behavior in distillation, formulation, and polymer processing.

Physicochemical Properties Computational Chemistry Material Selection

Optimal Application Scenarios for 1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane (55044-46-7)


Development of High-Efficiency Palladium Catalysts for Room-Temperature Cross-Coupling

This compound is the essential precursor for synthesizing cyclobutene-1,2-bis(imidazolium) salts, which, when combined with Pd(OAc)₂, form a catalytic system enabling Suzuki-Miyaura cross-coupling reactions at room temperature with high yields (up to 96%) and short reaction times (30 minutes) [1]. This application is particularly valuable for synthetic chemists seeking to reduce energy consumption and expand substrate scope to include challenging aryl chlorides.

Synthesis of Functionalized Cyclobutane and Cyclobutene Building Blocks

The two dichloromethylene groups serve as reactive handles for further chemical transformations. The compound can be dechlorinated to yield perchloro-3,4-dimethylenecyclobutene, which itself can undergo solvolytic degradation to a cyclobutanedione or be used in the synthesis of perchlorinated carboxylic acids [2]. This makes it a versatile intermediate for constructing more complex organochlorine architectures for materials science and pharmaceutical research.

Mechanistic Studies in Mass Spectrometry and Pyrolysis Chemistry

Its distinct fragmentation pattern under electron impact, specifically the formation of [C6]+ and [C5]+ ions from semicyclic C-C bond cleavage, and its non-intermediacy in fulvene formation, make this compound a valuable probe for studying reaction mechanisms and the behavior of highly chlorinated hydrocarbons under thermal and ionization stress [3].

Formulation of High-Boiling-Point Specialty Materials

With a predicted boiling point of approximately 276 °C and a density of 1.72 g/cm³, this compound exhibits a significantly higher boiling point than simpler chlorinated cyclobutenes like hexachlorocyclobutene (bp ~196 °C) . This property profile may be advantageous in applications requiring a high-boiling, dense, and halogen-rich liquid component, such as in certain flame-retardant formulations, heat transfer fluids, or as a solvent for high-temperature reactions.

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